4-Amino-L-phenylalanine hydrate
Description
Foundational Significance as a Non-Proteinogenic Amino Acid Derivative
4-Amino-L-phenylalanine is classified as a non-proteinogenic, or unnatural, amino acid, meaning it is not one of the 22 amino acids naturally encoded by the genetic code of organisms for protein synthesis. ontosight.aiwikipedia.org Its foundational significance lies in its structural similarity to L-phenylalanine, a natural amino acid, but with the critical addition of an amino group at the para-position of the phenyl ring. ontosight.ai This seemingly minor alteration provides a reactive site that is absent in its proteinogenic counterpart, allowing for specific chemical modifications. chemimpex.com
The presence of this additional amino group imparts distinct chemical properties, influencing factors like solubility and its ability to be incorporated into larger molecular structures. rsc.org This unique feature allows researchers to use 4-Amino-L-phenylalanine as a versatile building block. chemimpex.com For instance, it can be integrated into peptides and proteins to introduce new functionalities, study protein folding and enzyme activity, or create probes for biochemical assays. chemimpex.com The L-enantiomer configuration is crucial as it mimics the stereochemistry of natural amino acids, often preserving biological recognition and activity when incorporated into peptides. nih.gov
Table 1: Chemical Properties of 4-Amino-L-phenylalanine and its Hydrate (B1144303) Form
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-3-(4-aminophenyl)propanoic acid;hydrate | |
| Synonyms | p-Aminophenylalanine, (S)-2-Amino-3-(4-aminophenyl)propanoic acid hydrate | ontosight.ai |
| Molecular Formula (Hydrate) | C₉H₁₄N₂O₃ | [No Source] |
| Molecular Formula (Anhydrous) | C₉H₁₂N₂O₂ | nih.gov |
| Molecular Weight (Anhydrous) | 180.20 g/mol | nih.gov |
| CAS Number (Hydrate) | 304671-92-9 | tcichemicals.com |
| CAS Number (Anhydrous) | 943-80-6 | nih.gov |
| Appearance | Off-white to white or cream to brown crystalline powder | chemimpex.comchemicalbook.com |
| Solubility | Soluble in water | ontosight.aichemicalbook.comfishersci.ca |
This table is interactive. Click on the headers to sort the data.
Historical Trajectories and Evolving Applications in Scholarly Inquiry
The exploration of 4-Amino-L-phenylalanine and its derivatives has evolved considerably over time. Initially recognized as a unique amino acid derivative, early research focused on its synthesis and basic chemical characterization. For example, methods were developed for the synthesis of its derivatives with protected amino groups, which were crucial for its use in peptide synthesis. nih.gov One of its early documented applications was in the purification of peptide synthetases involved in pristinamycin (B1678112) I biosynthesis. chemicalbook.comfishersci.ca
Over the years, its applications have expanded significantly. Researchers have leveraged its unique structure for more complex endeavors in biotechnology and pharmaceutical development. chemimpex.com It has become a valuable tool in protein engineering, where its incorporation can modify protein structures to develop novel therapeutic agents. chemimpex.com Furthermore, its use in the synthesis of specialized peptides has opened avenues for creating innovative drug delivery systems. chemimpex.com The development of methods to produce related compounds, such as L-4-nitrophenylalanine, which can be derived from precursors like para-amino-L-phenylalanine, highlights the ongoing efforts to broaden the chemical toolbox for biological applications. researchgate.net
Interdisciplinary Research Paradigms Utilizing 4-Amino-L-phenylalanine Hydrate
The unique properties of this compound have fostered its use in a variety of interdisciplinary research fields, bridging the gap between chemical biology, materials science, and medicine.
In the realm of chemical biology , it serves as a fundamental building block for creating peptides and proteins with novel functions. chemimpex.com Its incorporation allows for the site-specific introduction of a reactive amino group, which can be used for labeling, cross-linking, or attaching other molecules to study protein interactions and functions. chemimpex.com Research has also explored its role in genetic engineering for producing recombinant proteins with specific amino acid sequences. chemimpex.com
In materials science , 4-Amino-L-phenylalanine is being explored for the development of advanced biomaterials. A notable example is the creation of high-molecular-weight polypeptides, specifically poly(4-amino-L-phenylalanine) (P4APhe). rsc.orgrsc.org Unlike conventional aromatic poly(amino acid)s, P4APhe exhibits good water solubility. rsc.orgrsc.org This polymer has demonstrated the ability to form hydrogels, which are water-swollen polymer networks with numerous potential applications in biomedicine. rsc.org The formation of these gels is attributed to the creation of crystalline β-sheet domains that act as cross-linking points. rsc.orgrsc.org Furthermore, copolymers of 4-Amino-L-phenylalanine with other amino acids, like L-lysine, have been shown to exhibit pH-responsive gelling behavior, making them "smart" materials that can respond to environmental changes. rsc.orgrsc.org
The intersection of these fields is evident in applications such as pharmaceutical development . The compound is a precursor for the synthesis of various pharmaceuticals and diagnostic agents. ontosight.ai Its ability to be incorporated into peptides is crucial for developing drugs that can target specific biological pathways, including those involved in neurological disorders. chemimpex.com The functionalization of nanoparticles with phenylalanine-containing dipeptides has also been shown to modify their biodistribution, suggesting potential for targeted drug delivery to specific organs, including the brain. nih.gov
Table 2: Summary of Research Applications for 4-Amino-L-phenylalanine
| Research Area | Specific Application | Key Findings | Source(s) |
| Biochemical Research | Building block for peptides and proteins | Used to study enzyme activity and protein folding. | chemimpex.com |
| Pharmaceutical Development | Synthesis of therapeutics and drug delivery systems | Can influence neurotransmitter synthesis and is used to create specialized peptides for targeted delivery. | chemimpex.com |
| Genetic Engineering | Design of modified organisms | Employed in the production of recombinant proteins with specific sequences. | chemimpex.com |
| Materials Science | Creation of novel biomaterials | Used to synthesize water-soluble, high-molecular-weight polypeptides (P4APhe) that can form hydrogels. | rsc.orgrsc.org |
| Biosynthesis Research | Precursor for other compounds | Serves as a precursor in the biosynthesis of other valuable compounds like L-4-nitrophenylalanine. | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-amino-3-(4-aminophenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C9H12N2O2.H2O/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H2 |
InChI Key |
LPKPWQCBWORKIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N.O |
Origin of Product |
United States |
Advanced Synthetic Strategies and Bioproduction of 4 Amino L Phenylalanine Hydrate
Contemporary Chemical Synthesis Methodologies for 4-Amino-L-phenylalanine
The chemical synthesis of 4-Amino-L-phenylalanine, a non-proteinogenic amino acid, presents unique challenges due to the need for precise control over stereochemistry and the reactivity of its two amino groups. Contemporary strategies often involve multi-step processes starting from readily available precursors like L-phenylalanine or L-tyrosine. A common approach involves the introduction of a nitro group at the para position of the phenyl ring, followed by its reduction to the amino group. For instance, a reliable and scalable synthesis of 4-azido-L-phenylalanine, a related compound, begins with L-phenylalanine and proceeds through intermediates that could be adapted for 4-amino-L-phenylalanine synthesis. nih.gov
Another strategy involves the use of palladium-catalyzed cross-coupling reactions to introduce the amino functionality or a precursor group onto the phenyl ring of a protected phenylalanine derivative. capes.gov.br The choice of synthetic route is often dictated by the desired scale of production, the required purity, and the economic feasibility of the starting materials and reagents.
Protecting Group Chemistry in 4-Amino-L-phenylalanine Synthesis
The presence of two amino groups (the α-amino group and the 4-amino group on the phenyl ring) and a carboxylic acid group necessitates a sophisticated protecting group strategy during the synthesis of 4-Amino-L-phenylalanine. organic-chemistry.orgbiosynth.com Protecting groups are temporarily attached to functional groups to prevent them from reacting in subsequent steps. organic-chemistry.org
Commonly used protecting groups for the α-amino group include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). biosynth.comresearchgate.netpeptide.com The carboxylic acid group is often protected as an ester, such as a methyl or benzyl ester. The 4-amino group on the phenyl ring also requires protection to prevent side reactions during the modification of the α-amino and carboxyl groups. For the synthesis of p-azidophenylalanine peptides, the p-amino group of p-amino-L-phenylalanine is protected with benzyloxycarbonyl (Z) or Boc groups. nih.gov
The choice of protecting groups is crucial and they must be "orthogonal," meaning they can be removed under different conditions without affecting each other. organic-chemistry.orgbiosynth.com For example, a Boc group can be removed under acidic conditions, while an Fmoc group is removed under basic conditions. organic-chemistry.org This allows for the selective deprotection and modification of different parts of the molecule.
Biosynthetic Engineering for Sustainable 4-Amino-L-phenylalanine Production
The microbial production of amino acids offers a more sustainable alternative to chemical synthesis, often utilizing renewable feedstocks and operating under milder conditions. nih.govrsc.org Metabolic engineering of microorganisms, particularly Escherichia coli, has been successfully employed for the production of L-phenylalanine and its derivatives. nih.govacs.org Recently, these strategies have been extended to the production of 4-Amino-L-phenylalanine.
A key advantage of biosynthetic routes is the inherent stereoselectivity of enzymes, which typically produce only the desired L-enantiomer of the amino acid. 4-Amino-L-phenylalanine is a metabolic intermediate in the biosynthesis of certain antibiotics in Streptomyces species. rsc.org In S. pristinaespiralis, the chorismate intermediate from the shikimate pathway is converted to 4-aminophenylpyruvate in a three-step enzymatic reaction encoded by the papABC genes. rsc.org This 4-aminophenylpyruvate is then converted to 4-Amino-L-phenylalanine by a transaminase. rsc.org
Metabolic Engineering of Microbial Chassis (e.g., Escherichia coli)
Escherichia coli is a widely used microbial chassis for the production of aromatic amino acids due to its well-characterized genetics and physiology, and its rapid growth on simple media. nih.gov To produce 4-Amino-L-phenylalanine in E. coli, the native metabolic pathways are engineered to redirect carbon flux towards the desired product. This involves the introduction of heterologous genes and the modification or deletion of native genes.
For the production of 4-Amino-L-phenylalanine, the papABC genes from Streptomyces pristinaespiralis can be introduced into E. coli to convert chorismate to 4-aminophenylpyruvate. rsc.org An appropriate transaminase is also required to convert 4-aminophenylpyruvate to 4-Amino-L-phenylalanine. rsc.org
Optimization of Precursor Flux and Enzyme Systems
A major challenge in metabolic engineering is to optimize the flux of precursors towards the target molecule. For 4-Amino-L-phenylalanine, the key precursors are phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), which are central metabolites in glycolysis and the pentose phosphate pathway, respectively. nih.gov Strategies to increase the availability of these precursors include the overexpression of key enzymes in their biosynthetic pathways and the deletion of competing pathways.
Utilization of Renewable Feedstocks in Bioproduction
A significant advantage of biosynthetic production is the ability to utilize renewable feedstocks, such as lignocellulosic biomass. nih.gov Lignocellulose is the most abundant form of biomass and is composed of cellulose, hemicellulose, and lignin. nih.govgreenchemistry-toolkit.org These components can be broken down into simple sugars, such as glucose and xylose, which can then be used as a carbon source by microorganisms like E. coli.
The production of 4-Amino-L-phenylalanine from lignocellulosic biomass has been successfully demonstrated. rsc.org In one study, a high-biomass sorghum cultivar was used as the feedstock. rsc.org The enzymatic hydrolysate of this biomass was used in a fed-batch culture of a metabolically engineered E. coli strain to produce 4-Amino-L-phenylalanine. rsc.org This approach not only provides a sustainable route to this valuable amino acid but also contributes to the development of a circular bioeconomy. rsc.org
Catalytic Applications and Mechanistic Insights of 4 Amino L Phenylalanine Hydrate
4-Aminophenylalanine Hydrate (B1144303) as a Biocompatible Nucleophilic Catalyst
Hydrazone formation reactions are highly specific and versatile, but their application in biological systems is often hampered by slow reaction kinetics at neutral pH. nih.govacs.org While aromatic amines like aniline (B41778) can catalyze these reactions by forming a reactive imine intermediate, they often require high concentrations that can be detrimental to the native structure of proteins. nih.govnih.gov 4-Amino-L-phenylalanine (4a-Phe) has been investigated as a superior, biocompatible alternative. nih.govacs.org As a zwitterionic molecule, it is more hydrophilic than aniline, reducing the likelihood of it denaturing proteins while retaining significant catalytic efficacy. nih.govacs.org
4-Amino-L-phenylalanine hydrate serves as an effective nucleophilic catalyst for hydrazone ligation, a crucial reaction for bioconjugation and protein labeling. nih.govnih.gov Studies have demonstrated its ability to catalyze the formation of hydrazones between the reactive amino acid 3-formyltyrosine (3f-Tyr) and various hydrazine-containing probes, including fluorescent dyes. acs.orgnih.gov This catalytic activity is not limited to free molecules in solution but extends to reactions on protein surfaces, specifically on the protein tubulin incorporating 3f-Tyr. nih.govnih.gov The 4a-Phe-catalyzed ligation is broadly applicable for labeling proteins, overcoming the limitations of slow reaction times at physiological pH that have previously constrained the use of hydrazone-containing conjugates in biomolecular labeling. nih.govacs.org
Kinetic studies reveal that 4a-Phe is a potent catalyst under conditions compatible with sensitive biological molecules. Experiments are typically conducted at neutral pH (e.g., pH 6.9 or 7.0) to preserve the integrity of proteins like tubulin. nih.gov Under these conditions, 4a-Phe maintains approximately 70% of the catalytic efficiency of aniline, a well-established but more denaturing catalyst for these reactions. nih.govnih.gov The catalytic efficiency has been quantified by comparing pseudo-first-order rate constants for hydrazone formation in the presence of different catalysts.
Table 1: Comparative Catalytic Efficiency for Hydrazone Formation
Reaction of 40 μM 7-hydrazinyl-4-methylcoumarin (CH) with 400 μM 3-formyltyrosine (3f-Tyr) at 25°C in PME buffer (pH 6.9).
| Catalyst (10 mM) | Pseudo First-Order Rate Constant (kobs, min-1) | Catalytic Efficacy Relative to Aniline |
|---|---|---|
| None | 0.009 (± 0.001) | - |
| Aniline | 0.13 (± 0.01) | 100% |
| 4-Amino-L-phenylalanine (4a-Phe) | 0.09 (± 0.01) | ~70% |
A significant advantage of 4a-Phe is its superior compatibility with native protein structures compared to aniline. nih.govacs.org High concentrations of aniline can disrupt the delicate three-dimensional structure of proteins, leading to loss of function. nih.gov The biocompatibility of 4a-Phe has been assessed by measuring the polymerization activity of the fragile protein tubulin in the presence of the catalyst. acs.org Results show that 4a-Phe is less detrimental to tubulin's ability to form microtubules. nih.gov The concentration of 4a-Phe required to inhibit tubulin polymerization by 50% (IC50) is significantly higher than that of aniline, highlighting its utility as a biocompatible catalyst for reactions involving delicate protein targets. acs.org This enhanced compatibility allows for the use of higher catalyst concentrations to achieve desirable reaction rates without compromising the structural or functional integrity of the biomolecule. nih.govacs.org
Table 2: Catalyst Effect on Tubulin Polymerization Activity
| Catalyst | IC50 for Tubulin Polymerization (mM) |
|---|---|
| Aniline | 14 (± 1) |
| 4-Amino-L-phenylalanine (4a-Phe) | 40 (± 4) |
Mechanistic Studies of Molecular Interactions and Reactivity
The catalytic mechanism of 4a-Phe in hydrazone ligations proceeds through the formation of a reactive imine intermediate, also known as a Schiff base. nih.govlibretexts.org The catalyst possesses two potential nucleophilic sites: the aliphatic α-amine and the aromatic side-chain amine. nih.gov Kinetic studies comparing 4a-Phe with phenylalanine (which lacks the aromatic amine) and aniline confirm that the aromatic amine is the active nucleophile in forming the imine with the target aldehyde (e.g., 3f-Tyr). nih.gov
The formation of the imine intermediate from 4a-Phe and an aldehyde is a reversible equilibrium process. nih.govacs.org Investigations into the temperature dependence of this equilibrium have revealed it to be exothermic. nih.govacs.org Consequently, a decrease in temperature shifts the equilibrium towards the formation of the imine, increasing its steady-state concentration. nih.govnih.gov
Table 3: Effect of Temperature on 4a-Phe-Catalyzed Hydrazone Formation
Reaction between 3f-Tyr and a coumarin (B35378) hydrazide (CH) probe.
| Temperature (°C) | Relative Rate of Hydrazone Formation (with 10 mM 4a-Phe) |
|---|---|
| 0 | 1.4 (± 0.2) |
| 25 | 1.0 |
| 37 | 0.8 (± 0.1) |
Beyond its use in bioconjugation, 4-Amino-L-phenylalanine can play a role in modulating biological processes through specific molecular interactions. Research on phenylalanine hydroxylase (PheH), an allosterically regulated enzyme, has shown that L-4-aminophenylalanine can induce activation of the enzyme. nih.gov The mechanism of activation is linked to the stabilization of regulatory domain dimers. nih.gov While less potent than the natural substrate L-phenylalanine, the ability of L-4-aminophenylalanine to promote this conformational change and activate the enzyme highlights its capacity for molecular recognition within a specific protein-binding site. nih.gov This interaction, which was analyzed using fluorescence spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, underscores the potential of this amino acid analogue to serve as a probe or modulator for complex biological systems. nih.gov
Advanced Spectroscopic and Structural Elucidation of 4 Amino L Phenylalanine Hydrate and Its Derivatives
High-Resolution Vibrational Spectroscopy (FT-IR, Raman) for Environmental Probing
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful, non-destructive tool for examining the molecular structure and interactions of amino acids. nih.govlabmanager.com These techniques probe the vibrational modes of chemical bonds, which are exquisitely sensitive to the molecule's immediate environment, providing a "fingerprint" of its conformational state and intermolecular interactions. nih.govlabmanager.com For aromatic amino acids like phenylalanine and its derivatives, FT-IR and Raman spectra offer detailed information about the zwitterionic backbone, the aromatic side chain, and their interactions with surrounding molecules. acs.orgnih.gov
The incorporation of specific chemical moieties, known as vibrational reporters, into amino acids allows for the site-specific probing of local protein environments. nih.govnih.gov Unnatural amino acids (UAAs) containing groups like nitriles (-C≡N) or azides (-N₃) are particularly effective because their stretching vibrations occur in a spectral region (around 2100-2300 cm⁻¹) that is relatively free from interference from other protein absorbances. nih.gov
The frequency, intensity, and shape of these reporter bands are highly sensitive to the local electrostatic environment, hydrophobicity, and hydrogen bonding. nih.govnih.gov For example, studies on 4-cyano-L-phenylalanine (pCNPhe) and 4-azidomethyl-L-phenylalanine (pN₃CH₂Phe) have demonstrated their utility as reporters. nih.govnih.gov When these UAAs are genetically incorporated into a protein, such as superfolder green fluorescent protein (sfGFP), the vibrational frequency of the nitrile or azide (B81097) group shifts in response to its specific location within the protein structure. nih.govnih.govnih.gov The azide asymmetric stretch of 4-azidomethyl-L-phenylalanine, for instance, is a more intense and stable probe compared to other reporters like 4-azido-L-phenylalanine (pN₃Phe). nih.govnih.gov
The sensitivity of these reporters allows for the detailed mapping of protein microenvironments. Isotopomers of these UAAs, such as those containing ¹³C or ¹⁵N in the nitrile group of pCNPhe, can be used to unambiguously assign vibrational bands and simultaneously probe multiple sites within a single protein. nih.govacs.orgresearchgate.net
Table 1: Comparison of Vibrational Reporters in Aqueous Solution
| Unnatural Amino Acid | Vibrational Reporter | Vibrational Mode | Frequency in Water (cm⁻¹) | Relative IR Absorbance Intensity |
|---|---|---|---|---|
| 4-cyano-L-phenylalanine (pCNPhe) | Nitrile | Symmetric Stretch | 2234.6 | ~1.0 |
| 4-azido-L-phenylalanine (pN₃Phe) | Azide | Asymmetric Stretch | 2128.6 | ~2.8 |
| 4-azidomethyl-L-phenylalanine (pN₃CH₂Phe) | Azide | Asymmetric Stretch | 2110.7 | ~1.7 |
Data sourced from studies on vibrational reporters. nih.gov
Protein hydration, the interaction of proteins with surrounding water molecules, is critical to their structure, dynamics, and function. nih.gov Vibrational spectroscopy provides a site-specific method to analyze these hydration dynamics. nih.gov By studying L-phenylalanine-(H₂O)n clusters in a supersonic jet using IR-UV double resonance spectroscopy, researchers have shown that the first few water molecules preferentially form a bridged hydrogen-bonded network with the carboxyl group. nih.gov
When a vibrational probe like pCNPhe is incorporated into a protein, changes in its nitrile stretching frequency can report on the local water environment. researchgate.net This allows for the investigation of hydration in functionally important regions of proteins. nih.gov The dynamics of these interactions, known as solvation dynamics, can be studied using techniques like photon echo spectroscopy, which has been used on dye-protein complexes to measure the multi-exponential relaxation time scales of the surrounding water molecules, ranging from ultrafast (femtoseconds) to picoseconds. iastate.edu These studies reveal different classes of water associated with the protein, from bulk water to more tightly bound hydration shell water. iastate.edu
Hydrogen bonds are crucial for determining the structure of amino acid crystals and the folded architecture of proteins. nih.gov FT-IR and Raman spectroscopy are ideal for characterizing these interactions. nih.govyildiz.edu.tr The vibrational frequencies of donor and acceptor groups, such as the carboxyl (-COOH) and amino (-NH₃⁺) groups in zwitterionic amino acids, are shifted upon hydrogen bond formation. nih.govyildiz.edu.tr
For instance, the C=O stretching frequency of a protonated carboxylic acid group is a sensitive marker for its hydrogen-bonding status. nih.gov Computational studies show a strong correlation between the C=O stretching frequency and the number of hydrogen bonds it participates in: frequencies are highest (1759–1776 cm⁻¹) with zero hydrogen bonds, intermediate (1733–1749 cm⁻¹) with one, and lowest (1703–1710 cm⁻¹) with two hydrogen bonds. nih.gov Similarly, the vibrational spectra of L-phenylalanine in the solid state and in aqueous solutions at various pH values reveal changes in the COO⁻ and NH₃⁺ group vibrations, reflecting the state of the intermolecular hydrogen-bonding network. acs.orgyildiz.edu.tr The similarity in the FT-IR spectra of D- and L-phenylalanine crystals indicates that the energies of the hydrogen bonds formed by the -NH₃⁺ and COO⁻ groups are very similar in both enantiomers. yildiz.edu.tr
X-ray Crystallographic Analyses of 4-Amino-L-phenylalanine-Related Structures
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of molecules, from small organic compounds to large protein complexes. youtube.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be constructed, revealing the precise arrangement of atoms. youtube.comrsc.org
Incorporating unnatural amino acids, including derivatives of phenylalanine, into proteins is a powerful strategy in structural biology. uni-konstanz.de These analogs can serve as spectroscopic probes or aid in the process of structure determination itself. uni-konstanz.denih.gov For example, halogenated derivatives like p-iodo-L-phenylalanine can be used to solve the phase problem in X-ray crystallography. uni-konstanz.de
Table 2: Crystallographic Data for sfGFP Containing 4-nitro-L-phenylalanine (pNO₂F)
| Protein Construct | PDB ID | Space Group | Resolution (Å) | Key Finding |
|---|---|---|---|---|
| Asp133pNO₂F sfGFP | 6CMA | P3₂21 | 2.05 | Minimal structural perturbation; pNO₂F is solvent-accessible. nih.gov |
| Asn149pNO₂F sfGFP | 6CMB | P4₁22 | 1.60 | Minimal structural perturbation; pNO₂F is partially buried. nih.gov |
Data sourced from the Protein Data Bank and related publications.
Polymorphism is the ability of a compound to exist in more than one crystal structure, while hydrates are crystalline forms that include water within their lattice. acs.orgnih.gov These different solid-state forms can have distinct physical properties. Recent research has significantly expanded the known solid-state landscape of L-phenylalanine. acs.orgfigshare.comresearchgate.net
While for years only one crystal structure of L-phenylalanine was known, recent studies have identified several new polymorphs (designated as Forms I, II, III, and IV) and two new hydrate (B1144303) phases: a monohydrate and a hemihydrate. acs.orgnih.govresearchgate.net The crystal structures of these new phases were determined directly from powder X-ray diffraction data, a technique that has become increasingly powerful with the aid of computational methods like density functional theory. rsc.orgacs.org These forms are interconvertible depending on conditions such as relative humidity. acs.orgfigshare.com For example, the new anhydrous polymorph is stable only under rigorously dry conditions and readily converts to a hydrate phase in the presence of moisture. acs.orgresearchgate.net Furthermore, high-temperature polymorphic forms have also been identified, revealing a rich and complex phase behavior for this fundamental amino acid. nih.govacs.org
Table 3: Characterized Solid-State Phases of L-Phenylalanine
| Phase | Crystal System | Space Group | Key Characteristic |
|---|---|---|---|
| Form I | Monoclinic | P2₁ | Common form with 4 molecules in the asymmetric unit (Z'=4). nih.govresearchgate.net |
| Form II | Monoclinic | P2₁ | Stable only under very dry conditions; obtained from the hydrate. nih.govacs.org |
| Form III | Monoclinic | P2₁ | Different bilayer arrangement compared to Form I; Z'=4. nih.govresearchgate.net |
| Monohydrate | - | - | A stable hydrate phase of L-phenylalanine. acs.orgfigshare.com |
| Hemihydrate | - | - | A hydrate phase containing one water molecule for every two amino acid molecules. acs.orgfigshare.com |
Data compiled from studies on L-phenylalanine polymorphism.
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| 4-Amino-L-phenylalanine hydrate | - |
| 4-Amino-L-phenylalanine | p-Amino-L-phenylalanine |
| L-phenylalanine | Phe |
| D-phenylalanine | - |
| 4-cyano-L-phenylalanine | pCNPhe |
| 4-azido-L-phenylalanine | pN₃Phe |
| 4-azidomethyl-L-phenylalanine | pN₃CH₂Phe |
| 4-nitro-L-phenylalanine | pNO₂F |
| p-iodo-L-phenylalanine | - |
| superfolder green fluorescent protein | sfGFP |
| N(α)-Boc-N(4)-(hydroorotyl)-4-aminophenylalanine | Boc-Aph(Hor)-OH |
| L-tyrosine | Tyr |
| L-tryptophan | Trp |
| L-histidine | - |
| L-Alanyl-L-Phenylalanine | - |
| Glycine | - |
| Lysine | - |
| Cysteine | - |
| Alanine | - |
| Asparagine | - |
| Glutamic acid | - |
| Homocysteine | - |
Insights into Solid-State Self-Assembly and Organization
The solid-state architecture of amino acids and their derivatives is dictated by a complex interplay of non-covalent interactions, leading to organized supramolecular structures. For L-phenylalanine, the parent compound of 4-Amino-L-phenylalanine, studies have revealed a rich and complex solid-state behavior, including the existence of multiple polymorphic forms and hydrate phases. researchgate.netnih.govacs.org The self-assembly process is largely driven by a combination of electrostatic interactions between the charged amino (NH3+) and carboxylate (COO−) groups and hydrophobic interactions involving π–π stacking of the aromatic rings. nih.gov
The introduction of a second amino group at the para-position of the phenyl ring in 4-Amino-L-phenylalanine significantly alters the intermolecular interaction landscape. This additional functional group can act as both a hydrogen bond donor and acceptor, potentially leading to more intricate and stable hydrogen-bonding networks within the crystal lattice. These interactions are crucial in directing the self-assembly process. Depending on the pH and ionization state, the intermolecular electrostatic forces can either promote or hinder the formation of specific morphologies, such as fibrils or flakes. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the three-dimensional structure, conformation, and dynamics of molecules like 4-Amino-L-phenylalanine in solution. auremn.org.br By analyzing various NMR parameters, detailed insights into the molecule's behavior can be obtained. Basic 1D ¹H NMR spectra provide foundational information about the chemical environment of the protons in the molecule. chemicalbook.com
Advanced NMR techniques provide deeper insights. For instance, the analysis of coupling constants and the use of 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal the predominant conformations in solution by measuring through-space interactions between protons. nih.govauremn.org.br Studies on related phenylalanine derivatives have demonstrated the power of NMR in confirming stereochemistry and detecting any erosion of configuration during synthesis. nih.gov
Furthermore, incorporating isotopically labeled analogues, such as 4-¹⁹F-phenylalanine, into proteins allows for highly sensitive monitoring of local conformational changes and dynamics. acs.org The chemical shift of the fluorine nucleus is extremely sensitive to its environment, making it an excellent probe. nih.gov Such studies have revealed that phenylalanine residues within proteins can exist in multiple, slowly interconverting conformations, indicating a degree of conformational heterogeneity even in the native state. acs.org The line widths of NMR signals are also a sensitive reporter of molecular motion and conformational exchange. nih.gov These approaches are directly applicable to studying peptides and proteins containing 4-Amino-L-phenylalanine, where the unique amino acid could be used to report on ligand binding or protein dynamics.
Table 2: Application of NMR Parameters in the Study of 4-Amino-L-phenylalanine and its Derivatives
| NMR Parameter/Experiment | Information Obtained |
|---|---|
| Chemical Shift (δ) | Provides information about the local electronic environment of a nucleus (¹H, ¹³C, ¹⁵N). Changes can indicate binding events or conformational changes. nih.gov |
| Coupling Constants (J) | Measures the interaction between neighboring nuclei, providing information about dihedral angles and molecular conformation. auremn.org.br |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Detects protons that are close in space (<5 Å), allowing for the determination of 3D structure and conformation in solution. nih.govacs.org |
| ¹⁹F NMR (with fluorinated analogues) | Acts as a sensitive probe for the local environment, conformational exchange, and dynamics due to the high sensitivity of the ¹⁹F chemical shift. acs.orgnih.gov |
| Line Width Analysis | Provides insights into molecular dynamics and chemical exchange processes. Broader lines can indicate increased flexibility or exchange between different states. acs.orgnih.gov |
Computational Chemistry and Molecular Dynamics Simulations in 4-Amino-L-phenylalanine Research
Computational chemistry and molecular dynamics (MD) simulations have become vital for complementing experimental data, offering a molecular-level understanding of the structure, energetics, and dynamics of 4-Amino-L-phenylalanine and its role in larger biological systems. nih.govresearchgate.net
Modeling of Interaction Energetics and Conformations
Computational modeling allows for the detailed investigation of the non-covalent interactions that govern the behavior of 4-Amino-L-phenylalanine. Quantum mechanics methods, such as Density Functional Theory (DFT), can be used to accurately calculate the interaction energies of molecular pairs, for example, quantifying the strength of π-π stacking and hydrogen bonding. elifesciences.org These calculations have confirmed that for phenylalanine-phenylalanine pairs, electrostatics dominate the geometry of the interaction, favoring offset stacked and edge-to-face orientations over face-to-face arrangements. nih.gov
For larger systems or for calculating binding energies, hybrid methods like Molecular Mechanics/Generalized Born Surface Area (MMGBSA) are employed. nih.gov These methods can compute the change in total energy, as well as the individual contributions from van der Waals and electrostatic (Coulombic) energies, when a molecule like 4-Amino-L-phenylalanine binds to a protein or self-assembles. nih.gov Such calculations are critical for predicting the most stable conformations and understanding the thermodynamic driving forces behind molecular recognition and self-organization.
Simulation of Protein Dynamics and Ligand Binding
Molecular dynamics (MD) simulations provide a "computational microscope" to observe the motion of proteins and their interactions with ligands over time. youtube.com By simulating proteins that incorporate 4-Amino-L-phenylalanine, researchers can study how this unnatural amino acid affects protein structure, flexibility, and function. Large-scale MD simulations, sometimes extending into the microsecond or millisecond timescale, can capture functionally important events like domain opening and closing, protein folding, and ligand binding/unbinding. nih.govyoutube.com
For example, MD simulations have been used to model the significant conformational changes in the eIF4A1 helicase upon ATP binding and to recreate the dynamic opening and closing of its nucleotide-binding cleft. nih.gov Similarly, simulations of various tyrosine kinases have revealed how the flexibility of specific regions, such as the DFG motif, is correlated with the kinase's activation state. nih.gov Steered molecular dynamics (SMD) can be used to simulate the effect of mechanical forces, for instance, to calculate the force required to rupture a protein-ligand complex, providing insights into binding strength. youtube.com These computational tools are essential for interpreting experimental data and for the rational design of molecules with specific binding properties or functions.
Table 3: Computational Methods in 4-Amino-L-phenylalanine Research
| Method | Application | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Calculating interaction energies of small molecular clusters. elifesciences.org | Provides accurate energetics for hydrogen bonding and π–π stacking interactions. |
| Molecular Mechanics/Generalized Born Surface Area (MMGBSA) | Calculating binding free energies in protein-ligand complexes. nih.gov | Decomposes binding energy into electrostatic, van der Waals, and solvation components. |
| Molecular Dynamics (MD) Simulation | Simulating the time-evolution of molecular systems. researchgate.netnih.gov | Reveals protein conformational changes, ligand binding pathways, and mechanisms of self-assembly. |
| Steered Molecular Dynamics (SMD) | Simulating the response of a system to an external force. youtube.com | Probes the mechanics of protein unfolding and the strength of receptor-ligand interactions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
